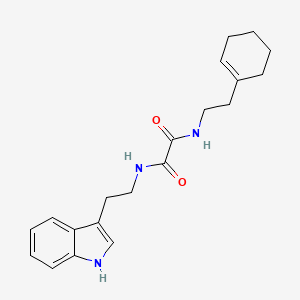

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1H-indol-3-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c24-19(21-12-10-15-6-2-1-3-7-15)20(25)22-13-11-16-14-23-18-9-5-4-8-17(16)18/h4-6,8-9,14,23H,1-3,7,10-13H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTJFXCQWBCFEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide typically involves the reaction of an indole derivative with a cyclohexene derivative under specific conditions. The process generally includes:

Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

Cyclohexene Derivative Preparation: Cyclohexene derivatives can be synthesized through various methods, including the hydrogenation of benzene or the Birch reduction of benzene.

Oxalamide Formation: The final step involves the reaction of the indole and cyclohexene derivatives with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

Reduction: The cyclohexene ring can be reduced to cyclohexane.

Substitution: Both the indole and cyclohexene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

Oxidation: Indoxyl derivatives.

Reduction: Cyclohexane derivatives.

Substitution: Halogenated indole or cyclohexene derivatives.

Scientific Research Applications

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The cyclohexene moiety may influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Functional Profiles of Selected Oxalamides

Key Observations :

- The target compound’s indole and cyclohexene groups differentiate it from S336/S5456 (methoxybenzyl/pyridine) and GMC series (halophenyl/isoindolinone).

Metabolic and Toxicological Profiles

Table 2: Metabolic Data for Oxalamide Derivatives

Key Observations :

- S336 and related oxalamides are metabolized without amide hydrolysis, suggesting similar pathways for the target compound .

- The FAO/WHO established a No Observed Effect Level (NOEL) of 100 mg/kg bw/day for S336, indicating high safety margins .

Comparison with Indole Derivatives

Table 3: Bioactive Indole-Containing Compounds

Key Observations :

- Indole derivatives often exhibit radical scavenging or antiparasitic activity, though the target compound’s oxalamide backbone may confer distinct properties .

Biological Activity

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, commonly referred to as IEOP or IND24, is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to delve into the biological activity of this compound, exploring its mechanisms, applications in research, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 941938-92-7 |

| Molecular Formula | C20H25N3O2 |

| Molecular Weight | 339.4 g/mol |

The compound features an indole moiety linked to a cyclohexene derivative through an oxalamide bond, which is significant for its biological interactions.

Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The indole structure is known to interact with enzymes, potentially modulating their activity. This interaction can influence metabolic pathways and cellular functions.

- Receptor Binding : The compound may bind to specific receptors, affecting signaling pathways that are crucial for various physiological processes.

Potential Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, possibly through apoptosis induction in cancer cells.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which is critical in various chronic diseases.

Anticancer Studies

A study published in a peer-reviewed journal explored the effects of this compound on different cancer cell lines. The results demonstrated that:

- Cell Viability Reduction : Treatment with this compound significantly reduced cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Cell cycle arrest |

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. The findings indicated that:

- Cytokine Production Inhibition : this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Drug Development

The unique structural features of this compound make it a valuable candidate in drug development. Its potential applications include:

- Lead Compound for Anticancer Drugs : Due to its promising anticancer properties, further modifications could enhance efficacy and selectivity.

Material Science

Additionally, this compound's properties may facilitate its use in developing new materials with specific functionalities due to its chemical stability and reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for producing N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide with high purity?

- Methodology : Multi-step synthesis typically involves coupling indole- and cyclohexene-derived precursors via oxalamide bond formation. Key steps include:

- Amide coupling : Use carbodiimide-based reagents (e.g., DCC or EDCI) with activators like HOBt to minimize racemization .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) ensure solubility of intermediates .

- Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .

- Critical parameters : Temperature control (<0°C during sensitive steps) and pH adjustment to stabilize reactive intermediates .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with indole NH protons appearing as broad singlets (δ 10–12 ppm) and cyclohexene protons as multiplet signals (δ 5.5–6.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+ = 397.5 g/mol) .

Q. How can researchers screen for the compound’s preliminary biological activity?

- In vitro assays :

- Enzyme inhibition : Use fluorogenic substrates to test inhibition of kinases or proteases (e.g., IC50 determination) .

- Cell viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to identify cytotoxicity .

- Target prediction : Molecular docking against Protein Data Bank (PDB) structures to prioritize targets (e.g., indole-binding enzymes) .

Advanced Research Questions

Q. How can contradictory results in bioactivity assays (e.g., varying IC50 values across studies) be resolved?

- Troubleshooting steps :

- Orthogonal assays : Validate activity using SPR (surface plasmon resonance) for binding affinity and thermal shift assays for target engagement .

- Batch consistency : Re-test synthesized batches with identical HPLC purity to rule out impurity-driven artifacts .

- Buffer conditions : Assess pH and co-solvent effects (e.g., DMSO concentration) on compound stability .

Q. What experimental strategies address poor aqueous solubility in biological assays?

- Formulation optimization :

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-based surfactants to enhance solubility without cytotoxicity .

- Prodrug design : Introduce phosphate or glycoside moieties to the oxalamide backbone for improved bioavailability .

- Analytical validation : Dynamic light scattering (DLS) to monitor nanoparticle formation in aqueous buffers .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

- Pathway analysis : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .

- Cellular imaging : Confocal microscopy with fluorescently tagged derivatives (e.g., BODIPY conjugates) to track subcellular localization .

- Kinetic studies : Stopped-flow spectroscopy to measure binding kinetics with putative targets (e.g., k_on/k_off rates) .

Q. How can researchers mitigate oxidative degradation observed during long-term storage?

- Stability protocols :

- Storage conditions : Argon-atmosphere vials at −80°C, with desiccants to prevent hydrolysis .

- Degradation analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) monitored by LC-MS to identify degradation products .

- Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) to the cyclohexene moiety to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.